molecular formula C19H13Cl2N3S2 B2818446 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile CAS No. 338778-53-3

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Cat. No.: B2818446
CAS No.: 338778-53-3
M. Wt: 418.35
InChI Key: AJOFUSIQLQUTSU-MDZDMXLPSA-N
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Description

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an anilinovinyl moiety, a dichlorobenzyl sulfanyl group, and an isothiazolecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiazolecarbonitrile core, followed by the introduction of the anilinovinyl and dichlorobenzyl sulfanyl groups through sequential substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to achieving a sustainable and economically viable production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that are useful in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile: shares similarities with other isothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-[(2,6-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S2/c20-16-7-4-8-17(21)15(16)12-25-19-14(11-22)18(26-24-19)9-10-23-13-5-2-1-3-6-13/h1-10,23H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOFUSIQLQUTSU-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SCC3=C(C=CC=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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